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Antibacterial protein 3 homolog

Cat. No.: B1578406
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Description

Antibacterial protein 3 homolog is a computed structure model of an antibacterial protein originating from Staphylococcus haemolyticus JCSC1435 . It is a relatively short protein, consisting of a 44-amino acid chain . This protein is part of the broader class of Antimicrobial Peptides (AMPs), which are potent, innate immune agents known for their strong, rapid, and broad-spectrum antibacterial activity . AMPs are considered promising candidates for novel antibacterial agents, especially in the fight against drug-resistant bacteria . They typically exhibit a cationic (positively charged) and amphipathic nature, allowing them to interact with and disrupt bacterial membranes . Beyond direct microbial killing, many AMPs also demonstrate immunomodulatory functions, such as anti-inflammatory activity . To complete this product description for researchers, please consult the primary scientific literature for this specific protein (UniProt ID: Q4L5M1) to detail its confirmed mechanism of action, specific antimicrobial targets, and key applications in current research.

Properties

bioactivity

Antibacterial

sequence

MSKLVQAISDAVQAGQNQDWAKLGTSIVGIVENGVGILGKLFGF

Origin of Product

United States

Identification and Molecular Characterization of Antibacterial Protein 3 Homologs

Discovery and Initial Characterization Strategies

The initial discovery and characterization of antibacterial protein 3 homologs rely on a combination of cutting-edge molecular biology and bioinformatics techniques. These strategies allow researchers to identify potential candidates, produce them in sufficient quantities for study, and determine their fundamental biochemical properties.

Comparative Genomics and Transcriptomics Approaches

Comparative genomics and transcriptomics are powerful tools for identifying novel antibacterial protein 3 homologs. By comparing the genomes and transcriptomes of different organisms, researchers can pinpoint genes that are conserved across species and are expressed under conditions of bacterial infection. plos.orgnih.gov This comparative approach not only aids in the discovery of new homologs but also provides initial insights into their potential functions and evolutionary relationships. plos.orgnih.gov

For instance, a comparative analysis of the transcriptomes of different Propionibacterium acnes strains revealed differential expression of putative virulence factors, providing a molecular basis for the varying inflammatory potential of these strains. plos.org Similarly, transcriptome analysis of Staphylococcus aureus exposed to antimicrobial agents has identified changes in the expression of genes related to the cell membrane and wall, offering clues about resistance mechanisms. mdpi.com These studies highlight how transcriptomics can reveal the actively transcribed parts of a genome under specific conditions, guiding the search for functional antibacterial proteins. plos.org The integration of transcriptomic data with proteomic analysis further enhances the understanding of cellular responses to bacterial challenges and the roles of specific proteins. frontiersin.orgnih.gov

Gene Cloning and Heterologous Expression Systems

Once a candidate gene for an antibacterial protein 3 homolog is identified, the next step is to clone the gene and express it in a heterologous system. This process allows for the production of the protein in quantities sufficient for further characterization. Common expression hosts include bacteria like Escherichia coli and yeast such as Pichia pastoris. nih.govmdpi.com

The choice of expression system is critical and can depend on the properties of the target protein. For example, some proteins may require specific post-translational modifications that are only available in eukaryotic systems. The use of fusion tags, such as a polyhistidine-tag (His-tag) or glutathione (B108866) S-transferase (GST), can facilitate the purification of the recombinant protein. nih.gov Successful heterologous expression has been demonstrated for various antimicrobial peptides, enabling the study of their structure and function. nih.govnih.gov However, challenges such as the formation of insoluble inclusion bodies can arise, particularly when expressing proteins from extremophiles in common hosts like E. coli. nih.gov

Protein Purification and Primary Sequence Determination

Following expression, the this compound must be purified to homogeneity. Affinity chromatography, utilizing the aforementioned fusion tags, is a common and effective initial purification step. nih.govresearchgate.net Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve the desired level of purity. youtube.com

Once purified, the primary sequence of the protein is determined. While the gene sequence provides a predicted amino acid sequence, direct sequencing of the protein confirms its identity and can reveal any post-translational modifications. Edman degradation and mass spectrometry are the primary techniques used for protein sequencing. youtube.comnih.gov Tandem mass spectrometry (MS/MS) is particularly powerful, as it can identify peptides from a protein digest and piece them together to determine the full sequence. youtube.com

Sequence Analysis and Homology Profiling

A detailed analysis of the amino acid sequence provides a wealth of information about an this compound. This includes identifying conserved regions that are likely important for its function, as well as variable regions that may contribute to target specificity.

Amino Acid Sequence Conservation and Variability

Comparing the amino acid sequences of antibacterial protein 3 homologs from different species reveals patterns of conservation and variability. researchgate.net Highly conserved regions often correspond to structurally or functionally critical domains, such as the active site of an enzyme or a binding interface for a receptor. ifremer.fr In contrast, variable regions may be involved in adapting to different host environments or targeting a diverse range of pathogens. mdpi.comnih.gov

Studies on antimicrobial peptides have shown that while some regions are highly conserved, others display significant diversity, which can correlate with their spectrum of activity. ifremer.fr For instance, the conservation of certain residues in molluscan defensins is crucial for their interaction with bacterial membrane components. ifremer.fr The analysis of sequence variability can, therefore, inform the design of synthetic peptides with enhanced or novel activities. nih.gov

Signal Peptides and Processing Sites

Many antibacterial proteins are synthesized as precursor proteins that include an N-terminal signal peptide. nih.govnih.gov This signal peptide directs the protein to the secretory pathway, after which it is cleaved off by a signal peptidase to release the mature, active protein. nih.govnih.gov

The identification of signal peptides and their cleavage sites is crucial for understanding the protein's biosynthesis and for producing the mature, active form of the protein in a recombinant system. nih.gov Signal peptides typically consist of a positively charged n-region, a hydrophobic h-region, and a c-region containing the cleavage site. nih.gov Bioinformatic tools can predict the presence and location of signal peptides and their cleavage sites based on these characteristic features. The accurate determination of these sites is essential for designing expression constructs that yield the correct, functional protein. nih.gov

Domain Architecture and Functional Motifs

Homologs of antibacterial protein 3 exhibit a varied domain architecture, often reflecting their specific functional roles within different organisms. A notable example is the penicillin-binding protein 3 (PBP3) homolog, PBP3x, identified in Pseudomonas aeruginosa. Analysis of the translated sequence of the pbpC gene, which codes for PBP3x, reveals conserved amino acid motifs characteristic of high-molecular-weight PBPs. nih.gov These proteins are typically class B enzymes that catalyze transpeptidase activity, crucial for bacterial cell wall synthesis. nih.gov

In invertebrates, such as the mud crab Scylla paramamosain, homologs to the antimicrobial peptide Scygonadin, like SCY3, have been identified. nih.govnih.gov These proteins share a similar structural framework with other known Scygonadin genes (SCYs), suggesting a conserved functional basis. nih.govmdpi.com While detailed domain mapping of all antibacterial protein 3 homologs is ongoing, the presence of conserved motifs within families, such as the PBP and Scygonadin families, points to a modular evolution where specific domains confer distinct antibacterial or regulatory functions. nih.govnih.govnih.gov

Expression Profiles and Localization

The expression of antibacterial protein 3 homologs is often highly localized to specific tissues, particularly those involved in reproduction and immunity. A prominent example is found in the mud crab, Scylla paramamosain. Several antimicrobial peptide homologs, including SCY2 and SCY3, are predominantly expressed in the ejaculatory ducts of male crabs. nih.govnih.govnih.gov Following mating, these proteins are transferred to the female's spermatheca along with the semen. nih.gov

Specifically, the gene SCY3, a homolog of the antimicrobial peptide Scygonadin, shows dominant expression in the ejaculatory ducts of male crabs and in the spermatheca of females after mating. nih.govnih.govresearchgate.net Another male-specific antimicrobial peptide, SCY2, is also primarily expressed in the ejaculatory duct. nih.gov This tissue-specific expression pattern suggests a crucial role for these proteins in reproductive immunity, protecting the gametes and the reproductive tracts from microbial invasion during and after copulation. nih.govnih.gov In addition to the reproductive system, other antimicrobial peptide homologs in S. paramamosain, such as Sparanegtin and Spgillcin, are highly expressed in the testis and gills, respectively, indicating diverse roles in the organism's defense system. mdpi.comfrontiersin.org

The function of antibacterial protein 3 homologs is intrinsically linked to their subcellular localization. Penicillin-binding proteins (PBPs) and their homologs, such as PBP3x in Pseudomonas aeruginosa and Pbp3 in Bacillus subtilis, are typically associated with the cell membrane. nih.govmdpi.com This localization is essential for their function in peptidoglycan synthesis and cell division. nih.gov

In B. subtilis, Pbp3 is found enriched at the division septum and also localizes as distinct foci along the cell periphery, consistent with a membrane-associated distribution. mdpi.com The localization of Pbp3 can be dynamic, shifting from the lateral sides to the septal area under conditions of osmotic stress, which suggests that its position is influenced by the availability of its substrate for peptidoglycan synthesis. mdpi.com Similarly, the PBP3 homolog PBP3x in P. aeruginosa is exported to the cytoplasmic membrane when expressed in E. coli. nih.gov This membrane association allows these proteins to interact with their targets in the bacterial cell wall and is a critical aspect of their antibacterial mechanism. nih.govmdpi.com

The expression of antibacterial protein 3 homologs is dynamically regulated in response to various environmental cues, most notably microbial challenges. This rapid upregulation is a key component of the innate immune response in many organisms.

In the mud crab Scylla paramamosain, the mRNA expression of the antibacterial protein homolog SCY3 is significantly increased following infection with the pathogenic bacterium Vibrio alginolyticus. nih.govnih.gov However, its expression is not stimulated by the Gram-positive bacterium Staphylococcus aureus, indicating a degree of specificity in the immune response. nih.govnih.gov Similarly, the expression of another antimicrobial peptide, Sparanegtin, is significantly induced in the testes of S. paramamosain upon challenge with either lipopolysaccharide (LPS) or V. alginolyticus. mdpi.comxmu.edu.cn

In contrast, the expression of the related peptide SCY2 in S. paramamosain is not induced by LPS but is significantly upregulated by the hormone progesterone (B1679170), suggesting complex regulatory pathways that can distinguish between different types of stimuli. nih.gov In bacteria, the expression of the PBP3 homolog, pbpC, in Pseudomonas aeruginosa appears to be regulated by growth phase, with a potential sigma(s) recognition site in its upstream sequence, suggesting that its expression is controlled by cellular stress and growth conditions. nih.gov

Structural Biology of Antibacterial Protein 3 Homologs

Secondary Structure Prediction and Analysis

Antibacterial protein 3 homologs, such as piscidin 3, are typically unstructured in aqueous solutions but adopt distinct secondary structures in the presence of lipid membranes, which is critical for their biological activity. acs.org

Alpha-Helical Content and Conformation (e.g., Piscidin 3)

Upon interaction with lipid bilayers, piscidin 3, along with its homolog piscidin 1, folds into a highly α-helical structure. acs.org Circular dichroism (CD) spectroscopy confirms this conformational change, revealing the characteristic minima at 222 and 208 nm indicative of α-helices. acs.org While both piscidin 1 and 3 become highly α-helical, they exhibit differences in their helical perfection and orientation within the membrane. acs.org Piscidin 3, for instance, has been shown to be an amphipathic α-helical peptide. nih.gov The α-helical conformation is a common structural motif for many membrane-active antimicrobial peptides, allowing for the segregation of hydrophobic and hydrophilic residues, which facilitates interaction with the lipid bilayer. nih.gov

A notable feature in the piscidin family, including piscidin 3, is the presence of a G(X)4G motif. acs.org This motif induces a kink in the α-helix, dividing it into two helical segments. nih.gov This structural disruption is not a flaw but a functional adaptation that allows the peptide to optimize its hydrophobic moment and interact more effectively with the membrane. nih.gov

Beta-Sheet and Random Coil Predictions

In aqueous solution, prior to membrane interaction, antibacterial protein 3 homologs like piscidin 3 exist in a largely unstructured or random coil state. acs.org While the primary mode of action involves an α-helical conformation, some antimicrobial peptides can adopt β-sheet structures. researchgate.net However, for piscidin 3 and its close homologs, the predominant active conformation in a membrane environment is α-helical. acs.org Computational predictions and experimental data from CD and NMR spectroscopy consistently point towards a transition from a disordered state to an α-helical structure upon membrane binding. acs.orgacs.org

Three-Dimensional Structure Determination and Modeling

The three-dimensional architecture of antibacterial protein 3 homologs provides critical insights into their mechanism of action. A combination of experimental and computational methods has been employed to elucidate these structures, with piscidin 3 serving as a key example.

Experimental Approaches (e.g., X-ray Crystallography, NMR Spectroscopy for Piscidin 3)

High-resolution structures of piscidin 3 and its homolog piscidin 1 have been determined primarily using nuclear magnetic resonance (NMR) spectroscopy, particularly solid-state NMR (ssNMR), in membrane-mimetic environments. acs.orgresearchgate.net These studies are crucial as they provide atomic-level detail of the peptides in a physiologically relevant context. nih.govnsf.gov

Solid-state NMR studies have revealed that piscidin 3, when bound to lipid bilayers, adopts an α-helical conformation with a distinct tilt and rotation relative to the bilayer normal. nih.gov Specifically, the helical axis has a tilt angle (τ) of approximately 83° to 93°. nih.gov The peptide is interfacially bound, with its hydrophobic residues buried within the bilayer and hydrophilic residues interacting with the lipid headgroups. nih.gov NMR has also been instrumental in identifying a slight kink at residue G13, which is part of the conserved G(X)4G motif. nih.gov This kink results in two helical segments with different azimuthal rotation angles (ρ), allowing for a maximized hydrophobic moment. nih.gov

While X-ray crystallography is a powerful tool for determining protein structures, obtaining high-quality crystals of membrane-active peptides like piscidins in a lipid environment is challenging. Consequently, NMR spectroscopy has been the more prevalent experimental technique for these homologs.

Computational Modeling and Simulation (e.g., Molecular Dynamics for Piscidin 3)

Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic nature of antibacterial protein 3 homologs and their interactions with lipid bilayers. researchgate.netnih.govresearchgate.net These simulations complement experimental data by providing an atomic-level view of peptide-membrane interactions over time.

For piscidin 3, all-atom MD simulations have been used to refine the structures obtained from NMR data and to investigate the peptide's orientation and depth of insertion into the membrane. nih.govresearchgate.net These simulations have confirmed the α-helical nature of the peptide in the bilayer and the presence of the kink at G13. nih.gov MD studies have also been crucial in understanding the differences in activity between piscidin 1 and piscidin 3, showing that p3 is inserted more deeply into certain types of lipid bilayers compared to p1. nih.govresearchgate.net Furthermore, MD simulations have helped to elucidate the transient and heterogeneous nature of pores that these peptides can form in membranes. nih.gov

Structural Features Correlated with Biological Activity

The biological activity of antibacterial protein 3 homologs is intricately linked to specific structural features.

The amphipathic α-helical structure is fundamental to their function, enabling them to partition into the lipid bilayer of bacterial membranes. nih.gov The segregation of hydrophobic and hydrophilic faces allows for the disruption of the membrane integrity.

The kink induced by the G(X)4G motif is a critical feature that enhances the peptide's ability to destabilize the membrane. nih.gov This kink allows for a more optimal orientation of the N- and C-terminal helical segments, maximizing the hydrophobic interactions with the lipid core. nih.gov

The histidine content also plays a significant role. Piscidins are notably rich in histidine residues. acs.orgacs.org These residues can act as pH-sensitive switches, altering the peptide's charge and amphipathicity in different environments, which can modulate their antimicrobial activity. acs.orgacs.org

Subtle differences in structure between homologs can lead to significant variations in their biological activity. For example, the more potent piscidin 1 has a larger azimuthal rotation angle (ρ) and less fraying at its N-terminus compared to piscidin 3. nih.gov Additionally, the depth of insertion into the membrane, which can be influenced by the specific lipid composition of the target membrane, is another factor that correlates with activity. nih.govresearchgate.net

Below is a data table summarizing key structural and functional characteristics of Piscidin 3 and its homolog Piscidin 1.

FeaturePiscidin 1Piscidin 3Source
Sequence FFHHIFRGIVHVGKTIHRLVTGFIHHIFRGIVHAGRSIGRFLTG nih.gov
Secondary Structure (in membrane) α-helicalα-helical acs.org
Helical Kink Present (at G13)Present (at G13) nih.gov
Histidine Count 43 nih.gov
Relative Antimicrobial Potency More potentLess potent nih.gov
Helical Tilt (τ) in Bilayer ~83°-93°~83°-93° nih.gov
N-terminal Fraying LessMore nih.gov

Amphipathicity and Charge Distribution

A defining feature of many antimicrobial peptides (AMPs), including homologs of antibacterial protein 3, is their amphipathic nature, meaning they possess both hydrophobic and hydrophilic regions. nih.govnih.gov This dual characteristic is often realized in structures like α-helices, where hydrophobic and polar residues are segregated on opposite faces of the helix. nih.gov The hydrophobic residues facilitate interaction with and insertion into the lipid bilayers of bacterial membranes, while the hydrophilic, often positively charged, residues interact with the negatively charged components of the bacterial cell surface. nih.govhorseshoecrab.org

The majority of AMPs are cationic, carrying a net positive charge at neutral pH. rsc.orgmdpi.com This positive charge is a key factor in their initial attraction to the negatively charged outer surfaces of bacteria. rsc.org The electrostatic interaction between the cationic peptide and the anionic bacterial membrane is a critical first step in the antimicrobial process. horseshoecrab.org The density of this positive charge can influence the peptide's effectiveness, with a certain threshold of positive charge being necessary for significant antimicrobial activity. rsc.org The clustering of positive charges can also lead to the aggregation of anionic lipids within the bacterial membrane, a phenomenon that contributes to the peptide's toxic effect on the microbe. acs.orgnih.gov

Conformational Dynamics and Flexibility

Antibacterial protein 3 homologs, particularly those identified as penicillin-binding proteins (PBPs), exhibit significant conformational dynamics and flexibility. PBP3, a key enzyme in bacterial cell wall synthesis, is characterized by a modular structure, typically consisting of an N-terminal module and a C-terminal transpeptidase module. nih.govresearchgate.net

Structural studies of PBP3 from various bacterial species, including Escherichia coli and Pseudomonas aeruginosa, have revealed considerable interdomain flexibility. nih.govnih.gov The relative orientation of the N-terminal and C-terminal modules can vary, suggesting that the junction between them is flexible. nih.gov This inherent flexibility may be essential for the enzyme to recognize and bind its substrate within the dynamic environment of the bacterial divisome, the cellular machinery responsible for cell division. nih.gov

Molecular dynamics simulations and X-ray scattering analyses of PBP3 from Staphylococcus epidermidis have further elucidated this flexibility, revealing a rigid transpeptidase domain paired with a flexible pedestal domain. fortunejournals.comfortunejournals.com This flexibility allows for an "open" and "closed" conformation at the interface between the N-terminal anchor domain and the head sub-domain (HSD). fortunejournals.com For instance, a comparison between the PBP3 structures of Staphylococcus epidermidis and Staphylococcus aureus shows a notable difference in the positioning of the HSD, highlighting the dynamic nature of this region. fortunejournals.com

This conformational plasticity is not only a feature of the apo (unbound) protein but is also observed upon ligand binding. The interaction of PBP3 with β-lactam antibiotics, for example, can induce local conformational changes that lead to a narrowing of the substrate-binding cleft. nih.gov This adaptability in the active site underscores the dynamic nature of these proteins and their ability to interact with a range of molecules.

Protein-Ligand and Protein-Protein Interaction Interfaces

The biological function of antibacterial protein 3 homologs is mediated through their interactions with other molecules, including small molecule ligands and other proteins. Understanding these interaction interfaces is crucial for elucidating their mechanisms of action.

Identification of Binding Sites and Interacting Residues

The identification of binding sites and the specific amino acid residues involved in these interactions is a key area of research. For PBP3, the active site is located within the C-terminal transpeptidase domain. researchgate.net This site contains conserved motifs and key residues, such as a catalytic serine, that are essential for its enzymatic activity. researchgate.netnih.gov The binding of β-lactam antibiotics to this active site involves the formation of a covalent acyl-enzyme complex with the active site serine. nih.gov

Beyond the active site, other regions of PBP3 are involved in protein-protein interactions. The N-terminal module, though its function is not fully elucidated, is thought to be involved in interactions with other components of the divisome. nih.govresearchgate.net This module contains loops and a subdomain that are potential interaction sites. nih.gov Furthermore, studies have shown that conserved residues, particularly tryptophan, phenylalanine, and methionine, are often enriched at protein-protein interfaces, serving as "hot spots" for binding.

Analysis of Interaction Modalities

The interactions of antibacterial protein 3 homologs can be complex, involving various modalities. For instance, the interaction between different protein components can be crucial for function. While direct evidence for rSCY3 (a potential antibacterial protein 3 homolog) interacting with rSCY1/rSCY2 is not explicitly detailed in the provided context, the general principles of protein-protein interactions within functional complexes are well-established. nih.gov Such interactions are often critical for the regulation of enzymatic activity and the assembly of larger cellular structures. nih.gov

In addition to protein-protein interactions, some proteins can bind to other types of ligands, such as hormones. For example, specific binding sites for progesterone (B1679170) have been identified on the surface of human spermatozoa. nih.gov These binding sites are distinct from the classical intracellular progesterone receptor and appear to be masked, requiring treatment with agents like digitonin (B1670571) for exposure. nih.govnih.gov The binding protein for progesterone on spermatozoa has a molecular weight of approximately 85 kDa and is located in the acrosomal region. nih.gov While this example is not directly about an this compound, it illustrates the principle of specific ligand binding to cell surface proteins.

Molecular Mechanisms of Action and Biological Function

Direct Antimicrobial Mechanisms

The primary method of action for many antibacterial proteins involves direct engagement with the microbial cell, leading to rapid inactivation and death. These mechanisms range from physical disruption of the cell envelope to the targeted inhibition of critical intracellular pathways.

A key feature of many antimicrobial peptides (AMPs) is their ability to interact with and disrupt the integrity of bacterial cell membranes. nih.gov This interaction is often initiated by electrostatic attraction between the typically cationic AMPs and the anionic components of microbial membranes. nih.gov Following this initial binding, the peptides can induce membrane permeabilization through several proposed models, leading to the leakage of cellular contents and cell death. nih.govmdpi.com

Four principal models describe the mechanisms by which these peptides compromise membrane integrity:

Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer. They then aggregate to form a transmembrane pore or channel, with the hydrophobic regions of the peptides facing the lipid core and the hydrophilic regions lining the interior of the pore, resembling the staves of a barrel.

Toroidal Pore Model: Similar to the barrel-stave model, this model also involves the formation of a transmembrane pore. However, in the toroidal pore model, the lipid monolayers curve inward continuously to line the pore alongside the inserted peptides. This creates a "wormhole" structure where the peptide-lipid complex allows for the passage of ions and other molecules.

Carpet Model: In this mechanism, the antimicrobial peptides accumulate on the surface of the microbial membrane, forming a layer that resembles a carpet. Once a threshold concentration is reached, the peptides disrupt the membrane's curvature and integrity, leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.

Aggregate Model: This model proposes that the peptides form aggregates or micelles within the membrane. These aggregates sequester lipid molecules, disrupting the bilayer structure and leading to membrane permeabilization without the formation of well-defined pores.

Table 1: Models of Membrane Permeabilization by Antimicrobial Peptides

Model Description Key Feature
Barrel-Stave Peptides insert perpendicularly into the membrane and aggregate to form a pore. Hydrophilic peptide regions form the pore lining.
Toroidal Pore Peptides induce the lipid bilayer to bend inward, forming a pore lined by both peptides and lipid head groups. Continuous curvature of the lipid monolayer through the pore.
Carpet Peptides accumulate on the membrane surface, disrupting it once a critical concentration is reached. Detergent-like action leading to membrane micellization.
Aggregate Peptides form aggregate-micellar structures within the membrane, disrupting its structure. Disruption without the formation of stable, defined pores.

Beyond direct membrane disruption, antibacterial proteins can also enter the microbial cell and interfere with fundamental cellular processes, leading to a shutdown of vital functions and subsequent cell death. nih.gov

The bacterial cell wall, particularly the peptidoglycan (PGN) layer, is a crucial structure for maintaining cell shape and protecting against osmotic lysis, making its synthesis an attractive target for antimicrobial agents. nih.govduke.edu Some antibacterial proteins can inhibit the biosynthesis of this essential barrier. mdpi.com

A notable example involves homologs of penicillin-binding proteins (PBPs), which are key enzymes in the final steps of peptidoglycan assembly. In Pseudomonas aeruginosa, a homolog of PBP3, designated PBP3x , has been identified. nih.gov While PBP3 is primarily produced during the exponential growth phase, PBP3x is synthesized during the stationary phase, suggesting a role in cell wall maintenance under different growth conditions. nih.gov The inactivation of such proteins can compromise the structural integrity of the cell wall.

Another mechanism is exemplified by the human defensin (B1577277) HNP-1 , which binds to Lipid II, a highly conserved precursor molecule for both peptidoglycan and teichoic acid synthesis. nih.gov This binding sequesters Lipid II, preventing its incorporation into the growing cell wall and thereby halting its synthesis, which ultimately leads to cell lysis. nih.gov

The replication and transcription of genetic material are fundamental for bacterial survival and proliferation. Antimicrobial proteins can exert their effects by targeting and inhibiting the synthesis of DNA and RNA. nih.gov Upon entering the cell, these proteins can bind to DNA or RNA, physically obstructing the action of polymerases or other essential enzymes in the replication and transcription machinery. nih.govmdpi.com This disruption prevents the cell from producing necessary proteins and from replicating its genome, leading to a halt in growth and eventual death. nih.gov For instance, some peptides have been shown to suppress the synthesis of both DNA and RNA in E. coli. nih.gov The mechanisms can be direct, such as binding to the nucleic acid strands, or indirect, by inhibiting enzymes like DNA gyrase or RNA polymerase that are crucial for the process. creative-biolabs.comresearchgate.net

Protein synthesis is a vital process carried out by ribosomes. Some antimicrobial proteins can inhibit bacterial growth by targeting this machinery. nih.govmdpi.com These proteins can cross the bacterial membrane and bind to ribosomal components. nih.gov This binding can occur at various stages of translation. For example, the proline-rich antimicrobial peptide Oncocin and its derivatives bind within the nascent polypeptide exit tunnel of the ribosome, effectively blocking the elongation of the new protein chain. nih.gov Another peptide, Api137 , a derivative of apidaecin, functions by binding to the ribosome and trapping release factors, which prematurely terminates translation. nih.gov By interfering with the ribosome's function, these peptides prevent the synthesis of essential proteins, leading to the cessation of all cellular activities. wikipedia.org

Antimicrobial proteins can also function by inhibiting the activity of specific intracellular enzymes that are critical for bacterial survival. nih.govmdpi.com This modulation can occur through direct binding to the enzyme, disrupting its structure or blocking its active site. Two key examples of targeted enzymes are:

DnaK: This heat shock protein is a molecular chaperone crucial for the proper folding of newly synthesized proteins and for refolding proteins denatured by stress. The antimicrobial peptide Pyrrhocoricin binds to DnaK, inhibiting its ATPase activity. nih.gov This disruption of protein quality control leads to an accumulation of misfolded, non-functional proteins, which is lethal to the cell.

RNA Polymerase: This enzyme is central to transcription, synthesizing RNA from a DNA template. Antibiotics like Rifamycins are known to bind to the β-subunit of bacterial RNA polymerase, physically blocking the path of the elongating RNA transcript. creative-biolabs.com Similarly, some antimicrobial peptides can target this enzyme, halting the production of messenger RNA and, consequently, all protein synthesis. nih.govmdpi.com

Table 2: Intracellular Targets of Antibacterial Proteins

Cellular Process Target Example Protein/Peptide Mechanism of Action
Cell Wall Synthesis Penicillin-Binding Protein 3 Homolog PBP3x Implicated in stationary-phase peptidoglycan maintenance. nih.gov
Peptidoglycan Precursor HNP-1 Binds to Lipid II, preventing its incorporation into the cell wall. nih.gov
Nucleic Acid Synthesis DNA/RNA General AMPs Bind to nucleic acids, obstructing replication and transcription. nih.gov
Protein Synthesis 70S Ribosome Oncocin Blocks the peptide exit tunnel, halting translation. nih.gov
Ribosome Release Factors Api137 Traps release factors to induce premature translation termination. nih.gov
Enzyme Activity Heat Shock Protein Pyrrhocoricin Binds to DnaK and inhibits its ATPase function. nih.gov
RNA Polymerase General AMPs Inhibit the enzyme responsible for RNA synthesis. nih.govmdpi.com

Compound and Protein List

NameType
Api137Peptide
HNP-1Protein (Defensin)
OncocinPeptide
PBP3xProtein (Enzyme)
PyrrhocoricinPeptide
RifamycinsClass of Antibiotics

Inhibition of Essential Cellular Processes

Indirect Biological Roles and Immunomodulation

While direct antimicrobial activity is a key function of many antibacterial proteins, homologs of antibacterial protein 3 are also involved in a variety of indirect biological processes, including the modulation of the host's immune response. These proteins can influence innate immunity pathways, regulate the secretion of other antimicrobial molecules, and play roles in complex host-pathogen interactions. Furthermore, some homologs exhibit functions completely unrelated to antimicrobial defense, highlighting their versatile nature.

Role in Innate Immunity Pathways (e.g., 14-3-3ɛ homolog in Tenebrio molitor immunity)

The innate immune system is the first line of defense against invading pathogens. Homologs of antibacterial protein 3, such as the 14-3-3ɛ isoform in the mealworm beetle, Tenebrio molitor, have been shown to be integral components of this system. nih.gov The 14-3-3 family of proteins are highly conserved signaling molecules found in all eukaryotic organisms and are involved in a wide array of cellular processes. nih.govnih.gov

In Tenebrio molitor, the expression of the 14-3-3ɛ homolog (Tm14-3-3ɛ) is significantly increased in the hemocytes (blood cells) of the larvae following infection with Escherichia coli. nih.gov This upregulation suggests a direct involvement in the immune response. Further studies have demonstrated that silencing the Tm14-3-3ɛ gene leads to a dramatic reduction in the survival rate of larvae when challenged with Gram-negative bacteria. nih.gov This increased susceptibility to infection underscores the critical role of Tm14-3-3ɛ in maintaining a robust innate immune defense. nih.gov The high mortality rate in the silenced larvae points to a potential defect in the host's immune system when this protein is absent. nih.gov

Regulation of Antimicrobial Peptide Secretion (e.g., by 14-3-3ɛ homolog)

One of the key mechanisms by which the 14-3-3ɛ homolog in Tenebrio molitor contributes to innate immunity is by regulating the secretion of antimicrobial peptides (AMPs). nih.gov AMPs are potent, broad-spectrum antimicrobial molecules that are a crucial part of the host's defense.

Research has shown that when the Tm14-3-3ɛ gene is silenced, there is a notable increase in antimicrobial activity within the hemocytes themselves, but a decrease in the surrounding hemolymph. nih.gov This finding suggests that while the production of AMPs may not be hindered, their secretion from the hemocytes into the hemolymph is impaired. nih.govnih.gov The reduction of AMPs in the hemolymph is believed to be the primary reason for the decreased ability to kill bacteria and the subsequent lower survival rate of the larvae when faced with an E. coli infection. nih.govnih.gov Therefore, Tm14-3-3ɛ is essential for enabling the secretion of AMPs, a critical step in the systemic immune response of Tenebrio molitor. nih.gov

Host-Pathogen Interaction Dynamics

The interaction between a host and a pathogen is a complex and dynamic process. Antibacterial protein 3 homologs can play a significant role in these interactions. For instance, the silencing of the Tm14-3-3ɛ gene in Tenebrio molitor makes the larvae more susceptible to death following a Gram-negative bacterial challenge. nih.gov This demonstrates that the protein is necessary to defend against infection by the pathogen. nih.gov The increased mortality upon infection in the silenced condition highlights a direct relationship between the Tm14-3-3ɛ transcript and the host's ability to combat immune system defects. nih.gov

In another example, a homolog of the antimicrobial peptide Scygonadin, named SCY3, was identified in the mud crab Scylla paramamosain. mdpi.comnih.gov The expression of the SCY3 gene was significantly upregulated after stimulation with the bacterium Vibrio alginolyticus. mdpi.comnih.gov Furthermore, the recombinant SCY3 protein was shown to improve the survival rate of mud crabs infected with V. alginolyticus. mdpi.comnih.gov This indicates a direct role for SCY3 in the host's defense against this specific pathogen.

Non-Antimicrobial Functions (e.g., sperm acrosome reaction by SCY3)

Interestingly, some homologs of antibacterial protein 3 have been found to have functions that are not directly related to antimicrobial activity. The SCY3 protein in the mud crab Scylla paramamosain, in addition to its antibacterial properties, plays a role in the sperm acrosome reaction. mdpi.comnih.gov The acrosome reaction is a critical step in fertilization where the sperm releases enzymes to penetrate the egg. wikipedia.organdrofert.com.br

Studies have shown that the recombinant SCY3 protein can significantly improve the sperm acrosome reaction in S. paramamosain. mdpi.comnih.gov This suggests a dual function for SCY3, participating in both the immune and reproductive systems of the mud crab. mdpi.com Further analysis revealed that SCY3 interacts with other proteins, SCY1 and SCY2, and its binding to progesterone (B1679170) may be a factor in its effect on the sperm acrosome reaction. mdpi.comnih.gov This discovery opens up new avenues for understanding the diverse molecular mechanisms of proteins involved in both immunity and physiological processes. mdpi.com

Genetic and Regulatory Aspects

Gene Organization and Transcriptional Control

The expression of genes is fundamentally controlled at the level of transcription, a process initiated by the binding of RNA polymerase to specific promoter sequences upstream of a gene. wikipedia.org The structure and regulation of these promoter regions dictate the timing and level of gene expression in response to various cellular and environmental signals.

The genetic architecture upstream of a gene, known as the promoter region, contains critical DNA sequences that act as binding sites for regulatory proteins and RNA polymerase. wikipedia.org In bacteria, the expression of gene clusters is often driven by one or more promoter regions that are subject to complex regulation by global regulators. researchgate.net

In the case of the pbpC gene encoding the PBP3 homolog PBP3x in Pseudomonas aeruginosa, analysis of the upstream DNA sequence has identified a potential recognition site for the sigma factor σS (sigma(s)). nih.gov Sigma factors are essential subunits of the bacterial RNA polymerase holoenzyme that recognize specific promoter sequences, thereby directing transcription initiation. youtube.com The σS factor, encoded by the rpoS gene, is known as the master regulator of the general stress response and is particularly active during the stationary phase of bacterial growth. youtube.comnih.gov The presence of a σS recognition site suggests that the transcription of pbpC is likely induced under stress conditions or upon entry into the stationary phase. nih.gov This mode of regulation is common for genes whose products are required for survival in non-growth states.

Further analysis of the pbpC gene in Staphylococcus aureus identified its promoter with putative -10 and -35 regions, and determined that the transcript initiates 29 nucleotides upstream from the UUG start codon. nih.gov This indicates that the gene is transcribed from a single promoter. nih.gov Downstream of the pbpC gene in P. aeruginosa, convergently transcribed homologs of the E. coli soxR gene and the Mycobacterium bovis adh gene have been identified, indicating a specific genomic context, though their regulatory connection to pbpC is not fully established. nih.gov

Table 1: Regulatory Elements in Antibacterial Protein Gene Expression

Regulatory Element Function Example Organism/Gene Reference
Sigma(s) recognition site Promoter element for RNA polymerase binding, typically active during stationary phase/stress. Pseudomonas aeruginosa (pbpC) nih.gov
-10 and -35 regions Core promoter elements for sigma factor recognition. Staphylococcus aureus (pbpC) nih.gov

| Global Regulators (e.g., H-NS, IHF) | Proteins that bind to promoter regions to repress or activate transcription of gene clusters. | General bacterial systems | researchgate.net |

The expression of many bacterial genes is tightly linked to the growth phase of the culture. A classic example is the differential production of the PBP3 homolog, PBP3x, in Pseudomonas aeruginosa. nih.gov Experimental evidence from [3H]penicillin-binding assays demonstrates a clear temporal separation in the production of PBP3 and its homolog PBP3x. nih.gov PBP3 is primarily synthesized during the exponential growth phase, where active cell division and peptidoglycan synthesis occur. In contrast, PBP3x is predominantly produced during the stationary phase of growth. nih.gov

This growth phase-dependent expression pattern is consistent with the finding of a potential σS recognition site in the pbpC promoter. nih.gov The σS factor accumulates in stationary-phase cells and directs the transcription of genes necessary for survival under nutrient-limiting and other stress conditions. dntb.gov.ua Therefore, the upregulation of PBP3x in the stationary phase suggests it may play a role in cell wall maintenance or remodeling when the bacterium is not actively growing, a function distinct from the primary role of PBP3 in cell division during exponential growth. nih.gov Despite this regulated expression, the inactivation of PBP3x did not lead to observable changes in cell morphology or growth rate under standard laboratory conditions, indicating its role may be subtle or specific to conditions not tested. nih.gov

Post-Transcriptional and Post-Translational Regulation

Beyond transcriptional initiation, gene expression is further refined through post-transcriptional and post-translational mechanisms. These layers of control allow for rapid adjustments in protein levels and activity in response to cellular needs, without the need for de novo transcription and translation. nih.gov

Post-transcriptional regulation encompasses a variety of mechanisms that modulate the stability, translation, and processing of messenger RNA (mRNA) transcripts. frontiersin.org In bacteria, the 3' untranslated regions (3'UTRs) of mRNAs have emerged as important elements in regulating gene expression, influencing mRNA stability and translation efficiency through interactions with RNA-binding proteins and small RNAs (sRNAs). frontiersin.org

The growth phase-dependent production of the PBP3x protein strongly implies corresponding dynamics in its mRNA expression. nih.gov The accumulation of PBP3x in the stationary phase suggests that the transcription of the pbpC gene is upregulated and/or its mRNA is stabilized during this phase. Conversely, during the exponential phase, pbpC mRNA levels are likely low. While direct measurements of pbpC mRNA dynamics across growth phases are not detailed, the protein expression data provide a clear proxy for its transcriptional activity. nih.gov

General bacterial regulatory mechanisms offer insight into how these dynamics might be achieved. For instance, RNA-binding proteins can protect mRNAs from degradation by ribonucleases or, conversely, target them for decay. nih.gov The interaction between the 5'UTR and 3'UTR of the same transcript can also modulate mRNA stability and translation. frontiersin.org In the context of antimicrobial peptides, post-transcriptional control affecting mRNA stability is a key factor in determining whether their expression is transient or sustained. nih.gov

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can profoundly affect its activity, stability, localization, and interaction with other molecules. creative-proteomics.comfrontiersin.org Bacteria utilize a wide array of PTMs to regulate cellular processes, including virulence and antibiotic resistance. nih.govcardiff.ac.uk These modifications can be reversible or irreversible. nih.gov

While specific PTMs for the antibacterial protein 3 homolog PBP3x have not been explicitly characterized, the general principles of bacterial protein regulation suggest potential mechanisms. Many bacterial effector proteins, for instance, are activated or have their function modulated by PTMs such as phosphorylation, acetylation, glycosylation, or proteolytic cleavage. creative-proteomics.comnih.gov

Phosphorylation: A common regulatory switch where a phosphate (B84403) group is added to an amino acid residue, often altering a protein's conformation and activity. nih.gov

Acetylation: The addition of an acetyl group to lysine (B10760008) residues can regulate enzyme activity and DNA binding. frontiersin.org

Proteolysis: Irreversible cleavage of a protein can be used to activate it (e.g., converting a zymogen to an active enzyme) or to degrade it, thereby controlling its cellular levels. nih.govnih.gov

Many Gram-negative bacteria use secretion systems, such as the Type III secretion system, to deliver effector proteins into host cells, where they are often modified to manipulate host functions. nih.gov Although PBP3x is a penicillin-binding protein homolog likely located in the bacterial cell membrane, the diverse repertoire of bacterial PTMs suggests its activity could be similarly regulated in response to specific signals. nih.govcreative-proteomics.com

Table 2: Overview of Potential Post-Translational Modifications in Bacteria

Modification Type Description Potential Function Reference
Phosphorylation Addition of a phosphate group to Ser, Thr, or Tyr residues. Regulates protein activity and signaling. nih.gov
Acetylation Addition of an acetyl group, typically to a lysine residue. Alters enzymatic activity, protein stability, and DNA binding. frontiersin.org
Glycosylation Attachment of a sugar moiety. Affects protein folding, stability, and cell-cell interactions. creative-proteomics.com

| Proteolytic Cleavage | Hydrolysis of peptide bonds. | Can lead to protein activation or degradation. | nih.gov |

Evolutionary Dynamics and Phylogenetics

Origin and Diversification of Defensin (B1577277) Gene Families

The evolutionary origins of defensins are complex, with evidence suggesting that they comprise at least two independent superfamilies that have arisen through convergent evolution: the cis-defensins and the trans-defensins. nih.govoup.comnih.gov This classification is based on differences in their precursor gene sequences, secondary structure orientation, and disulfide bond connectivity. nih.gov Despite these distinct origins, both superfamilies have converged on a similar structural fold and function, highlighting the effectiveness of this molecular architecture for host defense. nih.govoup.com

While vertical inheritance is the primary mode of transmission for defensin genes, their broad and somewhat patchy distribution across different phyla has led to speculation about the role of horizontal gene transfer (HGT). nih.gov HGT, the transfer of genetic material between unrelated organisms, could potentially explain the presence of defensin-like genes in disparate lineages. nih.govyoutube.com However, clear evidence for HGT in the evolution of defensins remains limited, and the observed distribution is more commonly attributed to extensive gene loss in multiple lineages. nih.gov

Gene duplication is a major driving force in the diversification of the defensin family. nih.govnih.gov Following a duplication event, the resulting paralogous genes can evolve under relaxed selective pressures, allowing for neofunctionalization (the evolution of a new function) or subfunctionalization (the partitioning of the original function). nih.govyoutube.com This process has led to the expansion of defensin gene clusters in many species. For example, the β-defensin locus on human chromosome 8 is a highly variable region in the human genome, containing multiple gene copies that have arisen through successive rounds of duplication. nih.govnih.govnih.gov This duplication and subsequent divergence have created a diverse repertoire of defensins, each with potentially different expression patterns and pathogen specificities. nih.govnih.gov The evolution of these gene clusters often predates speciation events, with evidence of duplication and positive selection in the β-defensin locus occurring before the divergence of humans and baboons. nih.gov

Table 1: Mechanisms of Defensin Gene Family Diversification

Evolutionary Mechanism Description Significance in Defensin Evolution
Convergent Evolution Independent evolution of similar features in species of different lineages. The emergence of two structurally similar but evolutionarily distinct defensin superfamilies (cis- and trans-defensins). nih.govoup.com
Horizontal Gene Transfer (HGT) Transfer of genetic material between different species. Postulated but not definitively proven for defensins; gene loss is a more accepted explanation for patchy distribution. nih.gov
Gene Duplication The process by which a region of DNA coding for a gene is duplicated. A primary driver of defensin diversity, leading to large gene families and the potential for new functions to evolve. nih.govnih.gov

| Speciation | The evolutionary process by which populations evolve to become distinct species. | Leads to the diversification of orthologous defensin genes between species, often under species-specific selective pressures. nih.govyoutube.com |

Phylogenetic Analysis of Defensins

Phylogenetic analyses of defensin sequences have been instrumental in unraveling their complex evolutionary history. These studies have helped to classify defensins into distinct families and subfamilies and to understand the evolutionary relationships both within and between species. nih.govnih.gov

Phylogenetic trees of defensins often show clear clustering into conserved clades that correspond to specific structural families (e.g., α-, β-, and θ-defensins in vertebrates). nih.govnih.gov Within these clades, lineage-specific adaptations are evident. For instance, the second exon of β-defensin genes, which encodes the mature, active peptide, evolves much more rapidly than the first exon, which encodes the signal peptide. nih.govnih.gov This rapid evolution is often driven by positive selection, suggesting an ongoing evolutionary arms race with pathogens. nih.gov This leads to the diversification of the mature peptide's properties, such as its surface charge and hydrophobicity, likely to counteract evolving microbial resistance mechanisms. In contrast, some defensins, like DEFB1, show very little variation across primate evolution, indicating strong purifying selection to maintain a conserved function. nih.gov

The versatile defensin scaffold has been co-opted for a variety of non-antibacterial functions through evolution. nih.gov For example, certain defensin-like proteins have evolved into toxins found in the venom of animals like snakes and platypuses. nih.govwikipedia.org These venom proteins, while sharing the defensin fold, have lost their antimicrobial activity and have been neofunctionalized to target ion channels. nih.gov In plants, some defensins have evolved roles in sexual reproduction and metal tolerance. nih.gov Furthermore, some vertebrate defensins have evolved to become key signaling molecules that can recruit immune cells to the site of infection, thus bridging the innate and adaptive immune systems. nih.govfrontiersin.org Big defensins, found in some invertebrates and basal chordates, are considered to be the evolutionary ancestors of vertebrate β-defensins. nih.govfrontiersin.org

Table 2: Functional Diversification of the Defensin Fold

Functional Class Organism(s) Evolved Function Evolutionary Implication
Antimicrobial Peptides Widespread (Plants, Fungi, Animals) Direct killing of microbes. Ancestral and most common function.
Venom Toxins Snakes, Platypus, Lizards Disruption of ion channels. Neofunctionalization of the defensin scaffold for predation or defense. nih.gov
Immune Signaling Molecules Vertebrates Chemoattraction of immune cells (e.g., T-cells, dendritic cells). Co-option for a role in modulating the adaptive immune response. nih.govfrontiersin.org

| Reproductive Proteins | Plants | Self/non-self recognition during fertilization. | Diversification into non-immune physiological roles. nih.gov |

Co-evolution with Pathogens and Resistance Mechanisms

The evolution of defensins is intrinsically linked to the evolution of pathogens in a classic example of a co-evolutionary arms race. nih.govroyalsocietypublishing.org The strong selective pressure exerted by pathogens drives the rapid evolution and diversification of defensin genes, particularly in the regions encoding the mature peptide. nih.govnih.gov This is evident from the high rates of non-synonymous (amino acid-altering) substitutions in these regions, a hallmark of positive selection. nih.gov

In response, pathogens have evolved a variety of mechanisms to resist the action of defensins. These resistance strategies include:

Alteration of the cell surface: Bacteria can modify their cell membranes or walls to reduce the net negative charge, thereby repelling the cationic defensins.

Proteolytic degradation: Some pathogens secrete proteases that can cleave and inactivate defensins.

Efflux pumps: Bacteria can utilize membrane pumps to actively transport defensins out of the cell.

Biofilm formation: The extracellular matrix of biofilms can act as a physical barrier, preventing defensins from reaching the bacterial cells.

The ongoing evolution of these resistance mechanisms in pathogens, in turn, selects for new variants of defensins in the host that can overcome these defenses, perpetuating the co-evolutionary cycle. nih.govroyalsocietypublishing.org Understanding these dynamics is crucial for the development of new antimicrobial therapies that are less prone to the evolution of resistance.

Adaptive Evolution of Antibacterial Protein 3 Homologs

The term "Antibacterial protein 3 homolog" can refer to several bacterial proteins, most notably the Staphylococcal Superantigen-Like Protein 3 (SSL3), a secreted virulence factor from Staphylococcus aureus. nih.govuniprot.orgnih.gov Unlike traditional antibacterial proteins that kill bacteria, SSL3 is part of a sophisticated bacterial strategy to evade the host's innate immune system. uniprot.orgkarger.com

The SSL protein family, to which SSL3 belongs, is encoded within a genomic island known as vSaα in S. aureus. nih.gov These proteins share structural similarities with superantigens, such as an N-terminal oligonucleotide/oligosaccharide-binding (OB) fold and a C-terminal β-grasp domain, but notably lack superantigenic activity. nih.govmdpi.com The evolution of this family is a prime example of adaptive evolution, where gene duplication and subsequent divergence have led to a suite of proteins with novel functions tailored to subvert host immunity. oup.comnih.gov

Phylogenetic analyses suggest that the SSLs and the classical superantigens evolved from a common ancestor. However, strong selective pressures have driven the SSLs to lose the characteristic major histocompatibility complex (MHC) binding site of superantigens and acquire new functionalities. oup.comnih.gov This functional shift represents a significant adaptive advantage for S. aureus, allowing it to interfere with multiple facets of the host's immune defense, including neutrophil chemotaxis, complement activation, and, in the case of SSL3, Toll-like receptor (TLR) signaling. karger.comnih.govmdpi.com

SSL3 specifically targets the extracellular domain of Toll-like receptor 2 (TLR2), a key pattern recognition receptor that recognizes bacterial lipoproteins and initiates an inflammatory response. nih.govnih.govnih.gov By binding to TLR2, SSL3 effectively blocks the receptor, preventing it from recognizing bacterial components and thereby inhibiting the production of pro-inflammatory cytokines. nih.govuniprot.org This mechanism is a sophisticated evolutionary adaptation that allows the bacterium to blunt the initial innate immune response, facilitating its survival and colonization. nih.govkarger.com The high sequence diversity within the SSL family suggests that these proteins are continuously evolving to recognize a wide array of host targets and evade humoral immunity. mdpi.com

Bacterial Strategies for Overcoming Antibacterial Protein Action

While proteins like SSL3 provide an elegant mechanism for immune evasion, bacteria must simultaneously defend against direct killing by host-derived antimicrobial peptides (AMPs) and other antibacterial agents. To achieve this, bacteria have evolved a diverse array of resistance strategies. These mechanisms are crucial for bacterial survival and pathogenesis.

Surface Modification: A primary strategy to resist cationic AMPs is the alteration of the bacterial surface charge. Many bacteria modify their cell surfaces to reduce the net negative charge, which electrostatically repels positively charged AMPs. google.comrki.de This is a common tactic for both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: These bacteria often modify their teichoic acids. For instance, the D-alanylation of teichoic acids introduces positive charges, reducing the affinity of cationic AMPs for the cell wall. google.comrki.de

Efflux Pumps: Bacteria utilize membrane-embedded transporter proteins known as efflux pumps to actively expel a wide range of toxic compounds, including antibiotics and some AMPs, from the cell. oup.comnih.govresearchgate.net These pumps are transmembrane proteins that can be specific for a single substrate or can be polyspecific, extruding multiple structurally diverse compounds. researchgate.net The overexpression of efflux pump genes is a significant mechanism of multidrug resistance (MDR) in many pathogenic bacteria. oup.comnih.gov There are several major families of efflux pumps, including the ATP-binding cassette (ABC) superfamily and the resistance-nodulation-cell division (RND) superfamily. mdpi.comebi.ac.uk

Proteases: Bacteria can secrete proteases that specifically degrade and inactivate host AMPs. This direct counter-attack neutralizes the antimicrobial threat before it can reach its target. For example, proteases produced by Porphyromonas gingivalis have been shown to degrade human defensins. nih.gov Similarly, various other pathogenic bacteria produce proteases capable of cleaving a range of AMPs, thereby corrupting a key component of the host's innate immunity. mdpi.com The caseinolytic protease (ClpP) system is another crucial proteolytic complex in bacteria, involved in degrading misfolded or unnecessary proteins, and its activity can influence virulence and stress responses. uniprot.orgnih.govnih.gov

Table 1: Bacterial Strategies for Overcoming Antibacterial Protein Action

Strategy Mechanism Examples References
Surface Modification Altering the net surface charge of the bacterial cell envelope to repel cationic antimicrobial peptides (AMPs). D-alanylation of teichoic acids in Gram-positive bacteria; Addition of L-Ara4N or pEtN to Lipid A in Gram-negative bacteria. google.comrki.de
Efflux Pumps Actively transporting antimicrobial compounds out of the bacterial cell using membrane-bound protein pumps. RND (Resistance-Nodulation-Division) family pumps in Gram-negative bacteria; ABC (ATP-Binding Cassette) transporters. oup.comnih.govresearchgate.netmdpi.comebi.ac.uk
Proteases Secretion of enzymes that proteolytically degrade and inactivate host AMPs. Gingipains from Porphyromonas gingivalis degrading defensins; Caseinolytic protease (Clp) systems. uniprot.orgnih.govnih.govmdpi.comnih.gov

Research Methodologies and Technological Approaches

Molecular Biology Techniques for Gene Manipulation and Expression

Molecular biology techniques are foundational for isolating, manipulating, and expressing the gene encoding the Antibacterial protein 3 homolog.

The initial step in characterizing a protein is often the isolation and cloning of its corresponding gene. Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify a specific DNA segment. For a gene like that of the this compound, degenerate primers, designed from conserved regions of similar antibacterial proteins, can be used to amplify a core fragment of the gene from the organism's genomic DNA or cDNA.

Once a partial sequence is obtained, Rapid Amplification of cDNA Ends (RACE) PCR is employed to determine the full-length sequence of the transcript. This method allows for the amplification of the 5' and 3' ends of the mRNA, providing the complete coding sequence as well as untranslated regions.

Following amplification, the full-length gene is cloned into a suitable vector, such as a plasmid. This process, known as gene cloning, involves inserting the DNA fragment into the vector, which is then introduced into a host organism, typically Escherichia coli, for replication. Successful cloning is confirmed by methods like restriction digestion and Sanger sequencing. For instance, studies on a homolog of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa utilized degenerate primers based on conserved motifs to identify and clone the corresponding gene, pbpC. nih.gov Similarly, the phlD gene, involved in the production of an antibiotic compound in Pseudomonas spp., was successfully cloned and sequenced to confirm its identity. mdpi.com

Table 1: Illustrative Example of Primers for Gene Cloning

Primer NameSequence (5' to 3')Purpose
Forward_DegenerateGGN TGG AAY GAR GGN AAR CCInitial amplification of a conserved domain
Reverse_DegenerateTCV ACR TAN CCR TTR TGN GCInitial amplification of a conserved domain
5'_RACE_GSP1[Specific sequence from known internal fragment]First round of 5' RACE PCR
3'_RACE_GSP1[Specific sequence from known internal fragment]First round of 3' RACE PCR

To understand the function of the this compound within its native organism, gene silencing techniques like RNA interference (RNAi) can be employed. RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene. nih.gov This leads to the degradation of the mRNA, thereby "silencing" or knocking down gene expression. nih.govplos.org The resulting phenotype, such as increased susceptibility to certain bacteria, can provide clues about the protein's role. The effectiveness of silencing can be quantified using techniques like quantitative real-time PCR (qRT-PCR) to measure the reduction in mRNA levels.

Site-directed mutagenesis is another powerful tool used to investigate the function of specific amino acid residues within the protein. youtube.com By systematically changing individual amino acids, for example to alanine (B10760859) (alanine scanning mutagenesis), researchers can identify residues that are critical for the protein's structure, stability, or antimicrobial activity. For example, mutagenesis studies on the E. coli efflux pump AcrB identified specific amino acid residues responsible for macrolide resistance. d-nb.info

To obtain large quantities of the this compound for biochemical and structural studies, recombinant protein production is essential. The gene is cloned into an expression vector, which is then introduced into a suitable host organism.

Escherichia coli is a commonly used prokaryotic host due to its rapid growth and well-established genetic tools. smujo.idmdpi.com The protein can be expressed with a tag, such as a polyhistidine (His-tag), to facilitate purification using affinity chromatography. algentbio.com However, expressing eukaryotic or complex proteins in E. coli can sometimes lead to misfolding and the formation of insoluble inclusion bodies.

The methylotrophic yeast Pichia pastoris is a popular eukaryotic expression system that can perform post-translational modifications and is often more successful in producing soluble, correctly folded proteins, particularly those intended for secretion. nih.govnih.gov The production of a recombinant proteinase 3 in various systems showed that expression in eukaryotic cells often results in better preservation of conformational epitopes compared to E. coli or P. pastoris for that specific protein, highlighting the importance of choosing the right expression system. nih.gov For many antimicrobial peptides, P. pastoris has been used successfully for recombinant production. nih.gov

Biochemical and Biophysical Characterization

Once the recombinant this compound is purified, its biochemical and biophysical properties can be characterized in detail.

The primary function of an antibacterial protein is its ability to inhibit or kill bacteria. This is assessed using various in vitro antimicrobial activity assays. nih.gov A common method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the protein that prevents visible growth of a specific bacterium. nih.gov Another method is the agar (B569324) well diffusion assay, where the protein solution is placed in a well on an agar plate seeded with bacteria, and the diameter of the resulting zone of inhibition is measured.

The spectrum of activity is determined by testing the protein against a panel of different bacterial species, including both Gram-positive and Gram-negative bacteria, as well as clinically relevant antibiotic-resistant strains. mdpi.com

Table 2: Representative Data from an In Vitro Antimicrobial Activity Assay

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive8
Escherichia coliNegative16
Pseudomonas aeruginosa (MDR)Negative32
Enterococcus faecalisPositive4

The biological function of a protein is often mediated through its interactions with other proteins. Identifying the interaction partners of the this compound can provide insights into its mechanism of action. nih.govnih.govsemanticscholar.org

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of protein-protein interactions in real-time. In an SPR experiment, one protein (the ligand) is immobilized on a sensor chip, and its potential binding partner (the analyte) is flowed over the surface. The binding event is detected as a change in the refractive index, providing data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

The Mammalian Two-Hybrid (M2H) system is an in vivo method to detect protein-protein interactions within a mammalian cell context. nih.gov It relies on the reconstitution of a functional transcription factor. One protein of interest is fused to a DNA-binding domain (DBD), and the other is fused to a transcriptional activation domain (AD). If the two proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene (e.g., luciferase), which can be easily measured. This system is particularly useful because it allows for the study of interactions in a cellular environment where proteins undergo native post-translational modifications.

Advanced Microscopy and Imaging Techniques

Advanced microscopy provides high-resolution visualization of cellular structures and the localization of specific proteins, offering critical context to their biological functions.

Confocal laser scanning microscopy is a powerful optical imaging technique used to increase resolution and contrast by using a spatial pinhole to block out-of-focus light. nih.gov This method is ideal for determining the subcellular localization of proteins within intact cells, often by tagging the protein of interest with a fluorescent marker like Green Fluorescent Protein (GFP). nih.govnih.gov

While no specific studies have been published detailing the use of confocal microscopy to determine the precise subcellular localization of this compound (PBP3x), this technique is widely applied to study other bacterial proteins. nih.gov For PBP3x, which is a membrane-associated protein, confocal microscopy could be used to:

Visualize its distribution within the bacterial cytoplasmic membrane.

Observe potential co-localization with other proteins of the cell division or peptidoglycan synthesis machinery. nih.govblochlab.com

Track changes in its localization in response to different growth phases or environmental stressors.

The general methodology involves creating a fusion protein of PBP3x with a fluorescent tag. nih.gov The gene for this fusion protein would be expressed in the host bacterium (e.g., P. aeruginosa), and the live cells would then be imaged to reveal the protein's location based on the fluorescent signal. nih.govblochlab.com

Electron microscopy (EM) utilizes a beam of accelerated electrons as a source of illumination, allowing for significantly higher resolution than light microscopy. This technique is indispensable for obtaining high-resolution structural information about proteins and protein complexes.

Cryogenic electron microscopy (cryoEM) has emerged as a particularly powerful tool for structural biology. It involves flash-freezing hydrated biological specimens in vitreous ice, allowing them to be observed in their native state without the need for crystallization. This method has been successfully used to determine the near-atomic resolution structure of the 83 kDa class A Penicillin-Binding Protein from E. coli, PBP1b. nih.gov The study of PBP1b via cryoEM revealed its distinct conformation in the apo (unliganded) state compared to previously determined crystal structures bound to inhibitors. nih.gov

Computational and Bioinformatics Tools

Computational and bioinformatics approaches are essential for analyzing sequence data, predicting protein structure, and inferring evolutionary relationships.

Sequence alignment and phylogenetic analysis are fundamental bioinformatics tools used to compare protein sequences and understand their evolutionary history.

Sequence Alignment: The amino acid sequence of the P. aeruginosa this compound, PBP3x, was determined from its gene, pbpC. nih.gov Sequence alignment analysis revealed that the PBP3x protein shares significant identity with other known PBP3s. Specifically, it is 48% identical to the PBP3 of P. aeruginosa and 41% identical to the PBP3 of E. coli. nih.gov Such alignments are critical for identifying conserved domains and motifs that are likely important for protein function, such as the catalytic site for penicillin binding. researchgate.netnih.gov

Phylogenetic Tree Construction: Phylogenetic trees are graphical representations of the evolutionary relationships among a group of organisms or proteins. nih.gov By comparing the sequences of homologous proteins, these trees can reveal how proteins have diverged over time. biorxiv.orgdessimoz.org While a specific, comprehensive phylogenetic tree for PBP3x and its close homologs across many species is not detailed in the provided context, the methodology is standard. A phylogenetic tree of PPEP (Pro-Pro-endopeptidase) homologs, for example, showed that the domain phylogeny generally reflects the species distribution, but can also reveal more complex relationships, such as horizontal gene transfer events. nih.gov Constructing a phylogenetic tree for the PBP3 family, including PBP3x, would help to place it within the broader context of bacterial cell wall synthesis enzymes and understand its evolutionary divergence. elifesciences.orgnih.gov

In the absence of experimentally determined structures, computational modeling can predict the three-dimensional structure of a protein.

Homology Modeling: This technique, also known as comparative modeling, constructs a model of a "target" protein based on its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). nih.govyoutube.com For this compound (PBP3x), a high-quality structural model could be generated using the known crystal structures of other PBP3s (from E. coli or P. aeruginosa) as templates, given the significant sequence identity. nih.gov The process involves template selection, sequence alignment, model building, and model refinement and validation using tools like SWISS-MODEL or Modeller. nih.govexpasy.org

Ab Initio Prediction: When no suitable templates are available, ab initio (from the beginning) methods can be used. Modern tools, such as AlphaFold, leverage artificial intelligence and deep learning to predict protein structures with remarkable accuracy, often rivaling experimental methods. uniprot.org A predicted structure for a Penicillin-binding protein 3 from Staphylococcus aureus is available in the AlphaFold Database, demonstrating the utility of this approach for this protein family. uniprot.org Such a model for PBP3x would be invaluable for visualizing the active site, understanding its interaction with β-lactams, and guiding future functional studies.

Table 2: Overview of Computational and Bioinformatics Methodologies

Methodology Application to this compound Key Insights Provided
Sequence Alignment Comparison of PBP3x sequence with PBP3 from P. aeruginosa and E. coli. nih.gov Revealed 48% and 41% identity, respectively, confirming it as a homolog and identifying conserved regions. nih.gov
Phylogenetic Analysis Can be used to compare PBP3x with a wide range of PBP homologs from different bacterial species. nih.govelifesciences.org Elucidates evolutionary relationships, divergence, and potential instances of horizontal gene transfer. nih.gov
Homology Modeling Building a 3D model of PBP3x using experimentally determined structures of PBP3 as templates. nih.govyoutube.com Provides a detailed 3D structural model for hypothesis generation on function and inhibitor binding.
Ab Initio Prediction Generating a 3D model of PBP3x using AI-based tools like AlphaFold. uniprot.org Offers a high-accuracy structural prediction in the absence of experimental data or suitable templates.

Antimicrobial Activity Prediction Algorithms

To initially assess the potential of a protein sequence like the this compound to function as an antimicrobial agent, researchers employ specialized prediction algorithms. These tools are typically built on databases of known antimicrobial peptides (AMPs) and use various computational models to identify characteristic features. nih.gov The development of in-silico prediction tools is crucial for saving significant time and resources that would otherwise be spent screening vast peptide libraries. mdpi.com

Antimicrobial Peptide Database (APD3): The APD is a comprehensive resource that houses a vast collection of natural antimicrobial peptides. nih.govresearchgate.net The third version, APD3, focuses on natural AMPs with defined sequences, activities, and sizes, creating a well-curated dataset. nih.govnih.gov Its prediction tool evaluates a query sequence, such as the this compound, against the parameter space defined by all registered natural peptides. nih.gov This allows for a preliminary assessment of whether the protein shares the physicochemical properties common to known AMPs.

Collection of Anti-Microbial Peptides (CAMP): This database includes information on both natural and synthetic antimicrobial peptides. nih.gov Its prediction tools often utilize machine learning models, such as Random Forest, to classify sequences. researchgate.net A key feature of CAMP is its ability to predict specific antimicrobial regions within a larger protein sequence, which would be instrumental in pinpointing the functional domains of the this compound. nih.gov

Antimicrobial Peptide Algorithm (AMPA): AMPA is designed to scan protein sequences and identify regions with antimicrobial potential. This is particularly useful for discovering novel antimicrobial patterns within larger proteins that can be developed into new peptide-based drugs. nih.gov The algorithm would be applied to the this compound to highlight specific segments likely responsible for its bactericidal activity.

Prediction ToolCore PrincipleApplication to this compound
APD3 Prediction based on similarity to a curated database of natural AMPs. nih.govAssesses the overall likelihood that the protein functions as an antimicrobial agent.
CAMP Machine learning models trained on natural and synthetic peptide data. nih.govPredicts antimicrobial propensity and identifies specific active regions within the protein sequence. nih.gov
AMPA Sliding window algorithm that scores antimicrobial propensity along the sequence. nih.govIdentifies potential antimicrobial "hotspots" or domains within the full-length protein.

Functional Annotation and Domain Analysis

Functional annotation is the process of attaching biological information to a protein sequence, which is critical for uncharacterized proteins like the this compound. nih.gov This process often begins with sequence homology searches and is refined through the identification of conserved domains. embl.defrontiersin.org

Homology-based annotation using tools like BLAST allows for the comparison of the this compound against vast protein databases. embl.de Identifying homologs with known functions provides the first clues to the protein's potential role. For instance, a homolog might be a known member of the Bactericidal/permeability-increasing protein (BPI) family, which are noted for their potent killing activity against Gram-negative bacteria. wikipedia.orgnih.gov

Domain analysis is crucial as domains are the distinct functional and structural units of a protein. nih.govxfam.org Databases such as Pfam and InterPro are used to identify these conserved regions. xfam.orgreadthedocs.io

Pfam: A large collection of protein families represented by multiple sequence alignments and Hidden Markov Models (HMMs). xfam.org Searching Pfam could reveal if the this compound contains a BPI fold, a structure common to proteins involved in binding lipids like lipopolysaccharide (LPS) on bacterial membranes. researchgate.netnih.gov

InterPro: A comprehensive resource that integrates signatures from multiple member databases, including Pfam, PROSITE, and CDD. readthedocs.ioebi.ac.uk It provides a unified view of protein families, domains, and important sites. ebi.ac.uk An InterPro analysis could identify not only the primary BPI domain but also other associated domains, such as the SH3b-domain, which may be involved in binding to the bacterial cell wall. nih.gov

This structured analysis helps build a hypothesis about the protein's function. For example, identifying a BPI domain suggests a mechanism involving binding to bacterial LPS and subsequent disruption of the cell membrane. researchgate.net

Annotation/Analysis ToolPrimary FunctionRelevance to this compound
BLASTp Finds regions of local similarity between sequences. embl.deIdentifies homologous proteins with known functions, providing initial functional hypotheses.
Pfam Database of protein families and domains. xfam.orgDetects conserved domains like the BPI fold, suggesting a role in lipid binding and antibacterial activity. researchgate.net
InterPro Integrates multiple signature databases for comprehensive classification. ebi.ac.ukProvides a consolidated functional analysis, identifying protein families, domains (e.g., BPI fold), and functional sites. readthedocs.ionih.gov
PROSITE Database of biologically significant protein patterns and profiles. readthedocs.ioexpasy.orgIdentifies functional motifs that can infer specific activities or binding capabilities.

Protein-Protein Docking Simulations

Protein-protein docking is a computational technique used to predict the three-dimensional structure of a protein complex. nih.govnih.gov This method is invaluable for exploring how the this compound might interact with its bacterial targets at a molecular level.

The process typically involves:

Structure Determination: Obtaining 3D structures for both the this compound and its putative bacterial target protein. If experimental structures are unavailable, they can be generated using homology modeling servers like SWISS-MODEL or prediction tools like AlphaFold. expasy.orgnih.gov

Docking Simulation: Using software such as ClusPro, PatchDock, or HADDOCK to simulate the binding process. youtube.com These programs sample billions of potential binding conformations and rank them based on scoring functions that evaluate shape complementarity and physicochemical interactions. youtube.com

Analysis of Interactions: The top-ranked docked complexes are analyzed to identify the key amino acid residues at the binding interface. This can reveal the specific interactions, such as electrostatic contacts or hydrogen bonds, that stabilize the complex. mdpi.com

For the this compound, docking simulations could be used to model its interaction with bacterial outer membrane components, such as specific proteins or the lipid A portion of LPS. researchgate.net The results can guide further experimental work, like site-directed mutagenesis, to validate the predicted binding sites and understand the precise mechanism of its bactericidal action. mdpi.com

Docking Software/ServerApproachPotential Application
ClusPro Performs rigid body docking, clustering of low-energy structures, and energy minimization. youtube.comPredicting the binding mode between this compound and a bacterial surface protein.
PatchDock A geometry-based algorithm that matches surface patches of interacting molecules. youtube.comIdentifying complementary surfaces to model the initial binding event.
HADDOCK Incorporates experimental data to drive the docking process.Refining binding models using data from mutagenesis or other experiments.
SWISS-DOCK A web server for automated docking of ligands to proteins. nih.govModeling the interaction with small molecules or peptide fragments on the bacterial surface.

Future Research Directions and Conceptual Applications

Elucidating Undiscovered Mechanisms of Action

While the primary function of many antibacterial proteins is recognized as disrupting microbial membranes, the full spectrum of their mechanisms of action remains an area of active investigation. Future research will likely focus on uncovering more nuanced and unconventional mechanisms beyond simple membrane permeabilization. For instance, studies on various antimicrobial peptides (AMPs) have revealed intracellular targets, including the inhibition of DNA, RNA, and protein synthesis, as well as interference with enzymatic activity. A key future direction will be to determine if Antibacterial protein 3 homolog engages in similar multifaceted strategies to exert its antimicrobial effects. Advanced imaging techniques, such as super-resolution microscopy and cryo-electron tomography, could provide unprecedented visual detail of the protein's interaction with bacterial cells in real-time. Furthermore, investigating its potential immunomodulatory roles—a property observed in many host defense peptides—could reveal how it orchestrates a broader immune response in addition to its direct bactericidal activity.

Identifying Novel Interacting Partners and Regulatory Networks

The biological activity of this compound is likely modulated through complex interactions with other host proteins and participation in broader regulatory networks. A critical avenue for future research is the identification of these interacting partners. Techniques such as yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), and proximity-dependent biotinylation (BioID) can be employed to systematically map the protein's interactome. Understanding these interactions will provide insights into its regulation, localization, and potential non-antimicrobial functions within the host. For example, identifying binding partners could reveal how its activity is controlled to prevent off-target effects on host cells or how it is integrated into signaling pathways that coordinate the innate immune response. Elucidating the upstream and downstream components of its regulatory network will be crucial for a comprehensive understanding of its physiological role.

Rational Design of Modified Antibacterial Protein 3 Homologs for Enhanced Specificity or Potency

The native structure of this compound provides a scaffold that can be engineered to create novel variants with improved therapeutic properties. Rational design, guided by computational modeling and a deep understanding of its structure-activity relationship, will be a major focus of future research. The goal is to enhance its specificity for microbial targets, thereby reducing potential toxicity to host cells, and to increase its potency, allowing for lower effective concentrations. Strategies may include amino acid substitutions to optimize charge, amphipathicity, and hydrophobicity—key determinants of antimicrobial activity. Furthermore, peptide stapling or cyclization could be employed to create more stable and protease-resistant variants. The development of chimeric proteins, combining the active domains of this compound with other functional moieties, could also lead to molecules with novel or dual functions.

Exploration of Biotechnological Production Platforms for Scalability

For any potential therapeutic or commercial application of this compound, the development of a scalable and cost-effective production system is paramount. While traditional recombinant protein production in microbial systems like E. coli is an option, it can be challenging for certain proteins, leading to issues with toxicity, folding, and purification. Future research will increasingly explore alternative platforms. One promising avenue is the use of transgenic plants as bioreactors for producing antibacterial proteins. This approach, often referred to as "molecular farming," can offer advantages in terms of cost, scalability, and proper protein folding. Other systems, such as yeast (e.g., Pichia pastoris), insect cell cultures, and even cell-free protein synthesis systems, will also be evaluated to determine the most efficient platform for large-scale production of a functional this compound.

Expanding the Understanding of Ecological and Environmental Roles

The presence of antibacterial proteins across diverse species suggests they play fundamental roles in ecological interactions and environmental adaptation. Future research should aim to move beyond a purely biomedical focus to understand the ecological significance of this compound. This includes investigating its role in shaping the host's microbiome, defending against environmental pathogens, and mediating symbiotic relationships. For instance, in aquatic organisms, such proteins are crucial for defense in a pathogen-rich environment. Studying the expression of this compound in response to various environmental stressors, such as temperature changes, pollutants, or specific microbial challenges, could reveal its importance in ecological immunology. This broader perspective will provide a more holistic understanding of the evolutionary pressures that have shaped the function of this protein.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive, systems-level understanding of this compound requires the integration of multiple high-throughput "omics" datasets. Future studies will benefit from combining genomics, transcriptomics, proteomics, and metabolomics to build a complete picture of the protein's function in its biological context. For example, transcriptomic analysis (RNA-seq) can reveal how the expression of the gene encoding this compound is regulated under different conditions. Proteomic studies can quantify the protein's abundance and identify post-translational modifications, while metabolomics can uncover the downstream effects of its antimicrobial activity on both the host and the target pathogen. By integrating these data layers, researchers can construct detailed models of the molecular pathways influenced by this compound, leading to new hypotheses and a more profound understanding of its role in health and disease.

Q & A

Q. How can researchers determine the homology of Antibacterial Protein 3 homolog to other proteins?

To identify homologs, use BLASTP (Basic Local Alignment Search Tool) with default parameters against microbial databases (e.g., Bacteria (taxid:2)) to detect sequence similarities . Validate hits by assessing alignment scores (e.g., identity percentage, gaps) and cross-reference structural databases (e.g., UniProt) for conserved domains. For example, homology between human autoantigens and microbial proteins was demonstrated using NCBI’s BLAST with color-coded graphical outputs .

Q. What structural features characterize this compound?

Structural analysis involves:

  • Sequence length and molecular weight : Use SDS-PAGE (>90% purity) and bioinformatics tools (e.g., UniProt) to confirm size (e.g., ~83 kDa for Hook Homolog 3 ).
  • Domain architecture : Identify conserved motifs (e.g., RNA recognition motifs in RBFOX3 ) or enzymatic domains (e.g., alkylation repair in ALKBH3 ).
  • Post-translational modifications : Employ mass spectrometry or antibody-based assays (e.g., anti-DDK tags in recombinant proteins ).

Q. Which functional assays are standard for studying antibacterial activity?

  • Inhibitor screening : Use in vitro assays with bacterial cell division targets (e.g., FtsZ polymerization inhibition ).
  • Minimum inhibitory concentration (MIC) : Test peptide libraries (8–50 amino acids) against Gram-positive/negative/variable bacteria, with negative controls (non-antibacterial peptides) .
  • Cellular localization : Tag proteins (e.g., His-tags ) and use immunofluorescence or IHC (1:100–500 dilution ) to track subcellular distribution.

Advanced Research Questions

Q. How to design site-specific mutagenesis to probe functional domains?

Use uracil-template mutagenesis :

  • Replace thymine with uracil in the DNA template to suppress wild-type replication in E. coli (ung+ strains).
  • Introduce mutations via oligonucleotides or error-prone PCR, achieving ~100% efficiency for phenotypically silent mutations. Validate changes via Sanger sequencing and functional assays (e.g., loss-of-function in cell division ).

Q. What computational strategies predict antibacterial activity in novel homologs?

  • Machine learning models : Train on datasets of 11,370 antibacterial peptides (e.g., AntiBP3 for Gram-positive/negative/variable bacteria ).
  • Cross-species functional transfer : Use sequence-structure-function pipelines to infer activity in homologs lacking experimental data . Prioritize candidates with >30% identity to known antibacterial domains.

Q. How to resolve contradictions in inhibitor efficacy studies?

  • Control groups : Include positive controls (e.g., triple antibiotic paste ) and negative controls (vehicle-only treatments).
  • Dose-response curves : Test concentrations spanning 3–5 logs to identify non-linear effects (e.g., paradoxical inhibition at high doses ).
  • Replicate across models : Validate findings in both in vitro (e.g., M. tuberculosis FtsZ ) and in vivo systems.

Q. How to mitigate cross-reactivity in antibody-based detection?

  • Epitope mapping : Use BLAST to identify regions with low homology to off-target proteins .
  • Titration optimization : Test antibodies (e.g., CRB3 polyclonal ) at dilutions from 1:100 to 1:2000 across applications (IHC, ELISA).
  • Pre-adsorption controls : Incubate antibodies with excess antigen to confirm specificity .

Q. What protocols optimize peptide synthesis for functional studies?

  • Batch consistency : Request peptide content analysis and TFA removal (<1%) for cell-based assays .
  • Solubility testing : Use buffers with glycerol (10%) or Tris-glycine (pH 7.3 ) to prevent aggregation.

Q. How to validate functional homologs across divergent species?

  • Behavioral assays : Mutate candidate proteins (e.g., cell division proteins) and assess phenotypic changes (e.g., impaired division ).
  • Phylogenetic analysis : Map catalytic domains (e.g., protein kinase family ) to infer conserved functions.

Q. How to integrate multi-omics data for functional annotation?

  • Cross-omics correlation : Overlay transcriptomic data (e.g., RBFOX3 splicing activity ) with proteomic profiles.
  • Network analysis : Use tools like STRING to identify interaction partners (e.g., chromatin regulators for CBX3 ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.